3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
"3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione" is a heterocyclic compound featuring a benzothiazole-1,1-dione core substituted with a piperazine ring linked to a 5-methylpyrimidin-2-yl group. This structure combines pharmacologically relevant motifs:
- Benzothiazole-1,1-dione: Known for its electron-withdrawing properties and role in modulating solubility and metabolic stability.
- Piperazine: A flexible scaffold common in bioactive molecules, often influencing receptor binding and pharmacokinetics.
Properties
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-12-10-17-16(18-11-12)21-8-6-20(7-9-21)15-13-4-2-3-5-14(13)24(22,23)19-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESDVUAFSDHTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Benzothiazole to the Sulfone
The benzothiazole-1,1-dioxide core is typically synthesized via oxidation of a benzothiazole precursor. A common method involves using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature, as demonstrated in the oxidation of 3-chloro-2H-benzo[b][1,thiazine to its 1,1-dioxide derivative. Alternative oxidants like hydrogen peroxide in acetic acid may also be employed, though m-CPBA offers superior selectivity for sulfone formation without over-oxidation.
Representative Procedure :
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Dissolve 2H-benzothiazole (1.0 equiv) in dichloromethane.
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Add m-CPBA (2.2 equiv) portionwise at 0°C.
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Stir at room temperature for 12–24 hours.
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Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).
Chlorination at Position 3
To enable nucleophilic substitution with piperazine, position 3 of the benzothiazole-1,1-dioxide must be activated. Chlorination using phosphorus pentachloride (PCl₅) under reflux conditions is a validated approach, as shown in the synthesis of 3-chloro-2H-benzo[b][1,thiazine 1,1-dioxide.
Procedure :
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Reflux benzothiazole-1,1-dioxide (1.0 equiv) with PCl₅ (1.2 equiv) in anhydrous toluene for 6 hours.
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Cool, filter, and concentrate under reduced pressure.
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Recrystallize from ethanol to obtain 3-chloro-1λ⁶,2-benzothiazole-1,1-dioxide.
Preparation of 4-(5-Methylpyrimidin-2-yl)piperazine
Nucleophilic Aromatic Substitution
The 5-methylpyrimidin-2-yl group is introduced via SNAr reaction between 2-chloro-5-methylpyrimidine and piperazine. This reaction is typically conducted in a polar aprotic solvent (e.g., DMF, DMSO) with a base such as potassium carbonate.
Procedure :
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Suspend piperazine (1.2 equiv) and 2-chloro-5-methylpyrimidine (1.0 equiv) in DMF.
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Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
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Dilute with water, extract with EtOAc, and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH).
Alternative Route: Pyrimidine Ring Construction
For cases where 2-chloro-5-methylpyrimidine is unavailable, the pyrimidine ring can be synthesized de novo via cyclocondensation of amidines with β-diketones or α,β-unsaturated ketones. However, this method is less efficient for small-scale synthesis.
Coupling of Benzothiazole-1,1-dioxide and Piperazine Derivatives
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro-1λ⁶,2-benzothiazole-1,1-dioxide undergoes SNAr with 4-(5-methylpyrimidin-2-yl)piperazine in the presence of a base. This method mirrors the synthesis of 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b]thiazine 1,1-dioxide.
Procedure :
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Combine 3-chloro-1λ⁶,2-benzothiazole-1,1-dioxide (1.0 equiv), 4-(5-methylpyrimidin-2-yl)piperazine (1.1 equiv), and triethylamine (2.0 equiv) in dioxane.
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Reflux at 100°C for 24 hours.
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Concentrate and purify via silica gel chromatography (EtOAc/hexane).
Buchwald-Hartwig Amination
For substrates with poor leaving-group mobility, palladium-catalyzed C–N coupling may be employed. This method, while costlier, offers higher yields for sterically hindered systems.
Procedure :
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Mix 3-bromo-1λ⁶,2-benzothiazole-1,1-dioxide (1.0 equiv), 4-(5-methylpyrimidin-2-yl)piperazine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
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Heat at 110°C under N₂ for 18 hours.
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Filter through Celite and purify via HPLC.
Optimization and Challenges
Solvent and Base Selection
Byproduct Formation
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SNAr : Competing hydrolysis of the chloro intermediate to 3-hydroxybenzothiazole-1,1-dioxide (mitigated by anhydrous conditions).
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Buchwald-Hartwig : Homocoupling of aryl halides (suppressed by excess piperazine).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : >98% purity (C18 column, MeCN/H₂O + 0.1% TFA, 254 nm).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 55–60 | 95–98 | Low | High |
| Buchwald-Hartwig | 70–75 | 98–99 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine and pyrimidine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperazine and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Key Structural Features
- Benzothiazole Ring : Known for its pharmacological properties, this ring is often involved in the inhibition of various enzymes.
- Piperazine Moiety : Commonly found in many pharmacologically active compounds, piperazines are known for their versatility in drug design.
- Pyrimidine Substitution : The presence of a methylpyrimidine enhances the compound's lipophilicity and potential for crossing biological membranes.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.
- Case Study : A study demonstrated that derivatives of benzothiazole showed promising results against various cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : A recent investigation highlighted the potential of similar benzothiazole derivatives as effective antimicrobial agents, indicating a need for further exploration of this specific compound .
Antidepressant Potential
The piperazine component of the compound is associated with various neuropharmacological effects:
- Serotonin Receptor Modulation : Compounds containing piperazine have been shown to interact with serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
- Preclinical Studies : Experimental models have indicated that derivatives can exhibit antidepressant-like effects, warranting further investigation into their mechanisms .
Photophysical Properties
In material science, compounds like This compound are being explored for their photophysical properties:
- Fluorescent Materials : The unique structure allows for potential applications in the development of fluorescent materials used in sensors and imaging technologies.
- Research Insight : Studies have shown that benzothiazole derivatives can exhibit strong fluorescence under UV light, making them suitable candidates for further research in optoelectronic applications .
Mechanism of Action
The mechanism of action of 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets. These include:
Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways.
Receptors: It can bind to receptors on the cell surface or within cells, modulating their activity.
DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several heterocyclic derivatives. Below is a detailed comparison based on molecular features, synthesis pathways, and inferred pharmacological profiles:
Table 1: Structural and Functional Comparison
* Calculated based on molecular formula C₁₇H₁₈N₆O₂S.
Key Observations :
Structural Divergence: The target compound replaces the triazolone or pyrazole moieties seen in CAS 2549014-66-4 and pyrazolotriazolopyrimidines with a pyrimidine-piperazine system. This substitution likely enhances selectivity for pyrimidine-binding targets (e.g., kinases).
Synthesis Pathways :
- The target compound’s synthesis likely involves nucleophilic substitution between a benzothiazole-1,1-dione precursor and a 5-methylpyrimidin-2-yl-piperazine intermediate, analogous to methods used for clozapine-like derivatives .
- In contrast, pyrazolotriazolopyrimidines require multi-step cyclization and isomerization reactions, limiting scalability.
Pharmacological Implications: Pyrimidine-piperazine hybrids (e.g., the target compound) are less studied than triazolopyrimidines but show promise in kinase inhibition due to their ability to mimic ATP’s purine moiety . The triazolone-containing analog (CAS 2549014-66-4) may exhibit broader antimicrobial activity, as triazolones are known to disrupt bacterial biofilms .
Biological Activity
3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound features a benzothiazole core , which is known for its diverse biological activities, and a piperazine ring , commonly found in pharmaceutical compounds. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties . Studies have shown that various benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In a study evaluating the antibacterial activity of similar compounds, it was found that certain benzothiazole derivatives demonstrated effective inhibition against:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods. For instance, one compound showed an MIC of against E. coli and against Bacillus subtilis .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | 2D Viability Assay |
| HCC827 (Lung) | 6.48 ± 0.11 | 2D Viability Assay |
| MRC-5 (Fibroblast) | Non-active | 2D Viability Assay |
In vitro studies suggest that the compound exhibits selective toxicity towards cancer cells while being less toxic to normal cells . This selectivity is crucial for developing safe therapeutic agents.
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in cellular pathways. The binding affinity to these targets is influenced by the unique structure of the compound, allowing it to modulate biological activity effectively.
Comparative Analysis with Similar Compounds
When compared to other similar compounds like 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine , this compound stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the validated synthesis routes for 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione, and what analytical techniques confirm its purity?
- Methodology : Multi-step synthesis typically involves coupling a piperazine derivative (e.g., 5-methylpyrimidin-2-yl piperazine) with a benzothiazole-dione precursor. Key steps include nucleophilic substitution and cyclization under reflux conditions.
- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) are standard for purity assessment. Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated in analogous piperazine-pyrimidine systems .
Q. How can researchers determine the compound’s structural stability under varying thermal and pH conditions?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal decomposition profiles. Stability under acidic/basic conditions is tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours).
- Data Interpretation : Compare SCXRD parameters (e.g., bond lengths, angles) before and after stress tests. For example, piperazine ring conformation changes in related compounds correlate with thermal instability .
Advanced Research Questions
Q. How can contradictions in pharmacological activity data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?
- Experimental Design :
- In vitro : Screen for off-target interactions using radioligand binding assays (e.g., serotonin/dopamine receptors).
- In vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and metabolite interference.
- Case Study : Analogous pyrimidine-piperazine derivatives showed discrepancies between in vitro receptor affinity (µM range) and in vivo efficacy due to blood-brain barrier permeability limitations .
Q. What computational strategies optimize the compound’s enantiomeric purity for selective biological activity?
- Methodology :
- Chiral Resolution : Use chiral stationary phases in HPLC (e.g., amylose-based columns).
- Docking Simulations : Molecular dynamics (MD) simulations predict enantiomer-receptor binding energy differences. For example, (R)-enantiomers of benzothiazole-diones exhibit higher affinity for kinase targets .
Q. How do crystallographic parameters (e.g., torsion angles, hydrogen bonding) influence the compound’s solubility and bioavailability?
- Analysis : SCXRD data (e.g., torsion angle deviations >5° in the piperazine ring) correlate with reduced aqueous solubility. Hydrogen-bonding networks involving the sulfone group (-SO₂-) enhance crystal lattice stability, necessitating co-solvent formulations .
Q. What experimental frameworks assess the compound’s environmental impact, including abiotic/biotic degradation pathways?
- Methodology :
- Abiotic : Hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV exposure).
- Biotic : Microbial degradation assays using soil/water microcosms.
- Data Integration : Follow protocols from long-term ecological risk projects (e.g., Project INCHEMBIOL), which evaluate chemical fate across environmental compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
